molecular formula C8H17N3O2S B1285771 1-(Pyrrolidine-1-sulfonyl)piperazine CAS No. 923681-40-7

1-(Pyrrolidine-1-sulfonyl)piperazine

Cat. No.: B1285771
CAS No.: 923681-40-7
M. Wt: 219.31 g/mol
InChI Key: FAIWKSJXVXAVTR-UHFFFAOYSA-N
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Description

1-(Pyrrolidine-1-sulfonyl)piperazine is a chemical compound with the molecular formula C8H17N3O2S It is characterized by the presence of both pyrrolidine and piperazine rings, linked through a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pyrrolidine-1-sulfonyl)piperazine typically involves the reaction of pyrrolidine with piperazine in the presence of a sulfonylating agent. One common method includes the use of sulfonyl chlorides under basic conditions to facilitate the formation of the sulfonyl linkage . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(Pyrrolidine-1-sulfonyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be further oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or peracids can be used under mild conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed:

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted piperazine or pyrrolidine derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 1-(Pyrrolidine-1-sulfonyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, inhibiting their activity. Additionally, the piperazine and pyrrolidine rings can interact with receptor sites, modulating their function . These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Properties

IUPAC Name

1-pyrrolidin-1-ylsulfonylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N3O2S/c12-14(13,10-5-1-2-6-10)11-7-3-9-4-8-11/h9H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAIWKSJXVXAVTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20585501
Record name 1-(Pyrrolidine-1-sulfonyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20585501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

923681-40-7
Record name 1-(Pyrrolidine-1-sulfonyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20585501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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